molecular formula C12H7BrF2 B13763622 4-Bromo-2,4'-difluoro-1,1'-biphenyl CAS No. 531529-35-8

4-Bromo-2,4'-difluoro-1,1'-biphenyl

Katalognummer: B13763622
CAS-Nummer: 531529-35-8
Molekulargewicht: 269.08 g/mol
InChI-Schlüssel: MEZKHGAKWYDQIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2,4’-difluoro-1,1’-biphenyl is an organic compound with the molecular formula C₁₂H₇BrF₂ It is a biphenyl derivative where the biphenyl core is substituted with bromine and fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-2,4’-difluoro-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For instance, 4-bromo-2-fluorobenzene can be coupled with 4-fluorophenylboronic acid under mild conditions to yield 4-Bromo-2,4’-difluoro-1,1’-biphenyl .

Industrial Production Methods

Industrial production of 4-Bromo-2,4’-difluoro-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,4’-difluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the biphenyl core.

    Coupling Reactions: It can undergo further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a suitable base.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the biphenyl core.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2,4’-difluoro-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-2,4’-difluoro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The specific effects depend on the context in which the compound is used. For example, in chemical reactions, it acts as a reactant that undergoes transformation to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2,4’-difluoro-1,1’-biphenyl can be compared with other biphenyl derivatives such as:

These comparisons highlight the unique combination of bromine and fluorine substitutions in 4-Bromo-2,4’-difluoro-1,1’-biphenyl, which imparts distinct chemical properties and reactivity.

Eigenschaften

531529-35-8

Molekularformel

C12H7BrF2

Molekulargewicht

269.08 g/mol

IUPAC-Name

4-bromo-2-fluoro-1-(4-fluorophenyl)benzene

InChI

InChI=1S/C12H7BrF2/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H

InChI-Schlüssel

MEZKHGAKWYDQIC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.